molecular formula C11H18N2O2S2 B2573271 N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide CAS No. 2034335-79-8

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide

Cat. No.: B2573271
CAS No.: 2034335-79-8
M. Wt: 274.4
InChI Key: BJUDZKVATZSDEK-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C11H18N2O2S2 and a molecular weight of 274.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups but lacking the thiazole ring and cyclohexyl substitution.

    Cyclohexylthiazole: Contains the thiazole ring and cyclohexyl group but lacks the methanesulfonamide moiety.

Uniqueness

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide is unique due to its combination of a thiazole ring, cyclohexyl group, and methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c1-17(14,15)12-7-11-13-10(8-16-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUDZKVATZSDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NC(=CS1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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